N-cyclohexyl-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-amine
Description
N-CYCLOHEXYL-N-(6,7,8,9-TETRAHYDRO-5H-CYCLOHEPTA[4,5]THIENO[2,3-D]PYRIMIDIN-4-YL)AMINE is a complex heterocyclic compound that features a unique combination of cyclohexyl and tetrahydrocycloheptathiopyrimidine structures
Properties
Molecular Formula |
C17H23N3S |
|---|---|
Molecular Weight |
301.5 g/mol |
IUPAC Name |
N-cyclohexyl-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2,4,6-tetraen-3-amine |
InChI |
InChI=1S/C17H23N3S/c1-3-7-12(8-4-1)20-16-15-13-9-5-2-6-10-14(13)21-17(15)19-11-18-16/h11-12H,1-10H2,(H,18,19,20) |
InChI Key |
HNWZPDIMHLRUGY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC2=C3C4=C(CCCCC4)SC3=NC=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-CYCLOHEXYL-N-(6,7,8,9-TETRAHYDRO-5H-CYCLOHEPTA[4,5]THIENO[2,3-D]PYRIMIDIN-4-YL)AMINE typically involves multiple steps, starting from readily available precursors. One common method involves the nucleophilic substitution of 1,3-dichloro-7-cyclohexyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile with an amine . The reaction is carried out in a low-boiling solvent such as methanol, using a quasi-stoichiometric ratio of substrate and amine (1:2.2) to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-CYCLOHEXYL-N-(6,7,8,9-TETRAHYDRO-5H-CYCLOHEPTA[4,5]THIENO[2,3-D]PYRIMIDIN-4-YL)AMINE can undergo various chemical reactions, including:
Nucleophilic Substitution: This reaction is commonly used in its synthesis, where a nucleophile replaces a leaving group on the molecule.
Cyclization: The compound can undergo cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include hydrazine hydrate, methanol, and other nucleophiles . Reaction conditions typically involve moderate temperatures and the use of solvents that facilitate the desired transformations.
Major Products
The major products formed from these reactions include various derivatives of the original compound, often with enhanced biological activity .
Scientific Research Applications
N-CYCLOHEXYL-N-(6,7,8,9-TETRAHYDRO-5H-CYCLOHEPTA[4,5]THIENO[2,3-D]PYRIMIDIN-4-YL)AMINE has several scientific research applications:
Medicinal Chemistry: The compound has shown potential in the development of neurotropic agents due to its pronounced psychotropic activity.
Biological Studies: It is used in studies investigating the biological activity of heterocyclic compounds.
Material Science: The unique structure of the compound makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-CYCLOHEXYL-N-(6,7,8,9-TETRAHYDRO-5H-CYCLOHEPTA[4,5]THIENO[2,3-D]PYRIMIDIN-4-YL)AMINE involves its interaction with specific molecular targets in the brain, leading to its neurotropic effects . The exact pathways and molecular targets are still under investigation, but it is believed to modulate neurotransmitter systems .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds such as Tipepidine and Tioconazole contain thiophene nuclei and exhibit similar biological activities.
Naphthyridine Derivatives: These compounds share structural similarities and have been studied for their high biological activity.
Uniqueness
N-CYCLOHEXYL-N-(6,7,8,9-TETRAHYDRO-5H-CYCLOHEPTA[4,5]THIENO[2,3-D]PYRIMIDIN-4-YL)AMINE is unique due to its specific combination of cyclohexyl and tetrahydrocycloheptathiopyrimidine structures, which confer distinct chemical and biological properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
